(2,6-Dimethylphenyl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone
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Overview
Description
(2,6-Dimethylphenyl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone is an intriguing chemical compound known for its complex molecular structure and diverse applications. Its unique arrangement of functional groups makes it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Subsequent steps involve attaching the 4-piperidin-1-yl and 2,6-dimethylphenyl groups.
Reaction conditions often include the use of organic solvents like dichloromethane, with catalysts such as palladium on carbon to facilitate coupling reactions.
Industrial Production Methods
Industrial synthesis follows similar steps but on a larger scale, with optimized reaction conditions to enhance yield and purity.
Techniques such as continuous flow chemistry may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Certain functional groups may be reduced under specific conditions, altering the compound's properties.
Substitution: Various substitutions can occur at the aromatic rings, leading to different derivatives.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Halogenating agents for substitution reactions.
Major Products
Oxidation may lead to ketone or aldehyde derivatives.
Reduction can produce alcohols or amines.
Substitution reactions yield various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex molecules.
Studied for its reaction mechanisms and pathways.
Biology
Investigated for its potential as a ligand in receptor studies.
Its structure aids in the study of protein-ligand interactions.
Medicine
Explored for potential therapeutic applications, particularly in the field of neuropharmacology.
May serve as a template for designing new drugs.
Industry
Utilized in the development of specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving receptor binding.
The trifluoromethyl group plays a critical role in enhancing binding affinity and selectivity.
Pathways involved include modulation of neurotransmitter receptors, influencing biochemical signaling cascades.
Comparison with Similar Compounds
Similar Compounds
(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone.
(2,6-Dimethylphenyl)piperidin-1-yl)methanone.
(2,6-Dimethylphenyl)(4-piperazin-1-yl)methanone.
Uniqueness
The presence of both 2,6-dimethylphenyl and 3-(trifluoromethyl)phenyl groups distinguishes it from similar compounds.
This unique combination contributes to its distinct chemical and biological properties, making it a versatile compound for various applications.
There you go, a detailed look at (2,6-Dimethylphenyl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone! Now, what's next on your list?
Properties
IUPAC Name |
(2,6-dimethylphenyl)-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N3O/c1-18-5-3-6-19(2)23(18)24(32)31-11-9-21(10-12-31)29-13-15-30(16-14-29)22-8-4-7-20(17-22)25(26,27)28/h3-8,17,21H,9-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHBRRJDOMQNOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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